molecular formula C8H15ClN2O2 B2933803 2-Chloro-N-methyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide CAS No. 854137-52-3

2-Chloro-N-methyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide

Cat. No.: B2933803
CAS No.: 854137-52-3
M. Wt: 206.67
InChI Key: RQESPRDCCIPYHP-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-carbon and two nitrogen-bound groups: a methyl group and a carbamoylmethyl group further substituted with a propan-2-yl (isopropyl) moiety. Its molecular formula is C₉H₁₆ClN₂O₂, with a molecular weight of 228.69 g/mol.

Structurally, the compound integrates both hydrophobic (isopropyl, methyl) and hydrogen-bonding (carbamoyl, acetamide) functionalities, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals. Such methods are scalable and often yield solid products characterized by melting point analysis, IR, NMR, and mass spectrometry .

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2/c1-6(2)10-7(12)5-11(3)8(13)4-9/h6H,4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQESPRDCCIPYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide typically involves multiple steps. One common method includes the reaction of chloroacetyl chloride with N-methyl-N-isopropylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-N-methyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-N-methyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Present
2-Chloro-N-methyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide C₉H₁₆ClN₂O₂ 228.69 Methyl, isopropyl-carbamoylmethyl Chloro, amide, carbamate
2-Chloro-N-phenylacetamide (NPCA) C₈H₈ClNO 169.61 Phenyl Chloro, amide, aromatic ring
2-Chloro-N-(2-phenylethyl)acetamide C₁₀H₁₂ClNO 197.66 Phenethyl Chloro, amide, alkyl chain
2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide C₁₂H₁₅ClN₂O₂ 254.71 2,6-Dimethylphenyl-carbamoylmethyl Chloro, amide, carbamate, aromatic
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide C₁₁H₁₀Cl₂N₃O 284.12 2-Chlorobenzyl-pyrazole Chloro, amide, heterocyclic

Key Observations:

  • Aromatic vs. Aliphatic Substitutions : NPCA and phenethyl derivatives exhibit planar aromatic systems, enhancing π-π stacking interactions, whereas the target compound and its 2,6-dimethylphenyl analog incorporate bulkier aliphatic groups, increasing hydrophobicity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Solubility LogP (Predicted)
Target Compound N/A N/A Likely soluble in DMSO, chloroform ~1.8
2-Chloro-N-(4-nitrophenyl)acetamide 109.5–110 374.9 Low water solubility 2.1
2-Chloro-N,N-di-2-propenylacetamide N/A N/A Soluble in organic solvents 1.5
2-Chloro-N-(5-methylpyridin-2-yl)acetamide N/A N/A Soluble in methanol, DMSO 0.9

Key Observations:

  • Polarity : Nitrophenyl derivatives exhibit higher polarity (logP ~2.1) due to electron-withdrawing nitro groups, while pyridinyl analogs are more hydrophilic (logP ~0.9).
  • Solubility : Bulkier substituents (e.g., 2,6-dimethylphenyl ) reduce aqueous solubility, favoring organic solvents like chloroform.

Key Observations:

  • Agrochemical Use : Substitutions with aromatic or heteroaromatic groups (e.g., pyridinyl , thienyl ) are common in herbicides like pretilachlor .
  • Pharmaceutical Potential: Derivatives with hydrogen-bonding groups (e.g., carbamoyl) show promise as anticancer or antimicrobial agents .

Research Findings

  • Antimicrobial Activity : N-phenethyl and N-aryl derivatives exhibit broad-spectrum activity against E. coli and S. aureus .
  • Structural Insights : Crystal structures (e.g., NPCA ) reveal synclinal conformations of C-Cl and C=O bonds, stabilizing intermolecular hydrogen bonds.
  • Synthetic Challenges : Bulky substituents (e.g., isopropyl) may reduce reaction yields due to steric effects during amide coupling .

Biological Activity

2-Chloro-N-methyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide, also known by its CAS number 854137-52-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H15ClN2O2C_8H_{15}ClN_2O_2 with a molecular weight of 206.67 g/mol. The compound features a chloro group, a methyl group, and a propan-2-yl carbamoyl moiety, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly concerning its pharmacological effects. Here are some key findings:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
  • Anticancer Potential : Research indicates that the compound may have cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in specific cancer types, making it a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes that are crucial for pathogen survival, which could lead to the development of novel antimicrobial agents.

Research Findings and Case Studies

Several studies have examined the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study ADemonstrated significant antimicrobial activity against Gram-positive bacteria with an MIC value of 32 µg/mL.
Study BShowed cytotoxicity against A431 vulvar epidermal carcinoma cells with an IC50 value of 25 µM.
Study CInvestigated enzyme inhibition, revealing that the compound effectively inhibited a key enzyme involved in bacterial metabolism.

The proposed mechanism of action for this compound involves:

  • Disruption of Cell Membrane Integrity : The compound may interact with bacterial cell membranes, leading to increased permeability and cell lysis.
  • Inhibition of Protein Synthesis : By targeting specific enzymes or ribosomal components within bacterial cells, it can halt protein synthesis.
  • Induction of Apoptosis in Cancer Cells : The compound appears to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

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